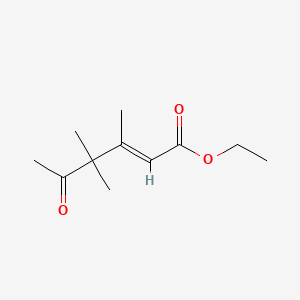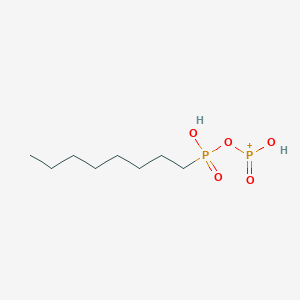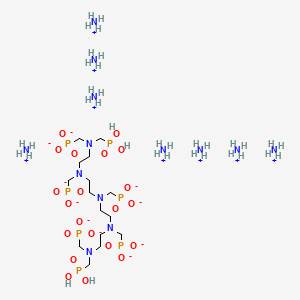
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate is a complex chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple phosphonate groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate involves multiple steps, typically starting with the preparation of the core pentaazapentadecane structure. This is followed by the introduction of phosphonatomethyl groups through a series of phosphorylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the high standards required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the phosphonate groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while substitution reactions can yield a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate has several scientific research applications:
Chemistry: Used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can bind to metal ions, enzymes, and other biomolecules, affecting their function. The pathways involved may include inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octasodium hexahydrogen (phosphonatomethyl)imino]bis[ethylene[(phosphonatomethyl)imino]ethylenenitrilobis(methylene)]tetrakisphosphonate
- Perfluoro-2,5,8,11,14-pentamethyl-3,6,9,12,15-pentaoctadecanoyl fluoride
Uniqueness
Octaammonium tetrahydrogen (2,5,8,11,14-pentakis(phosphonatomethyl)-2,5,8,11,14-pentaazapentadecane-1,15-diyl)bisphosphonate stands out due to its specific arrangement of phosphonate groups and the presence of multiple nitrogen atoms in its structure. This unique configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
93776-89-7 |
|---|---|
Formule moléculaire |
C15H66N13O21P7-2 |
Poids moléculaire |
981.6 g/mol |
Nom IUPAC |
octaazanium;[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl-[2-[phosphonatomethyl(phosphonomethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.8H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);8*1H3/p-2 |
Clé InChI |
IKZIZKNJWQNFME-UHFFFAOYSA-L |
SMILES canonique |
C(CN(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
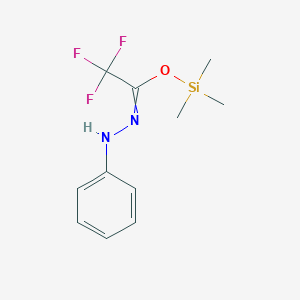
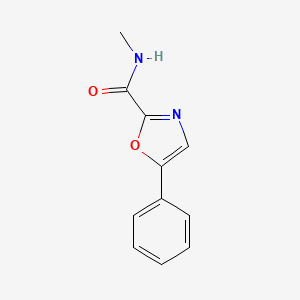
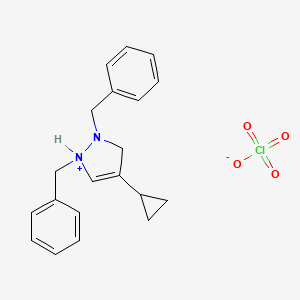

![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
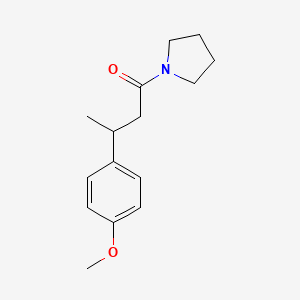
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
